BenchChemオンラインストアへようこそ!

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Physicochemical characterization Lipophilicity ADME prediction

Select 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230-27-8) over the unsubstituted analog (CAS 16806-93-2) when your synthesis requires enhanced lipophilicity (LogP 2.43 vs. ~1.2), a crystalline solid (mp 80-82°C), and steric control at the α-ketone. The gem-dimethyl group ensures regioselectivity in Mn(OAc)₃ oxidative cycloadditions and one-pot condensations for spirobenzofuran libraries. Proven in cathepsin B/H/L inhibitor synthesis with HepG2 antiproliferative activity. Protocols optimized for this scaffold will not reliably transfer to the unsubstituted analog without re-optimization.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 76230-27-8
Cat. No. B1332711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
CAS76230-27-8
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C=CO2)C(=O)C1)C
InChIInChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3
InChIKeyRVZYKXUAFRJYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230-27-8) Technical Profile for Procurement and Screening


6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one (CAS 76230‑27‑8) is a substituted benzofuranone featuring a gem‑dimethyl group at the 6‑position of the fused cyclohexenone ring [1]. This substitution distinguishes it from the unsubstituted parent scaffold 6,7‑dihydrobenzofuran‑4(5H)‑one (CAS 16806‑93‑2) and imparts differentiated physicochemical and synthetic properties. The compound serves as a dimedone‑derived building block for constructing spirobenzofuran, tetrahydrobenzofuran, and other heterocyclic libraries [2].

Why 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Cannot Be Replaced by Unsubstituted 6,7-Dihydrobenzofuran-4(5H)-one


Replacing 6,6‑dimethyl‑6,7‑dihydro‑1‑benzofuran‑4(5H)‑one with its unsubstituted analog (CAS 16806‑93‑2) introduces substantial changes in lipophilicity, physical state, and downstream reactivity. The gem‑dimethyl group increases calculated LogP from approximately 1.2 (unsubstituted) to 2.43, alters the compound from a low‑melting solid to a crystalline solid with a higher melting point, and modifies the steric environment at the α‑carbon adjacent to the ketone, directly impacting regioselectivity in cycloaddition and multicomponent reactions [1]. These differences mean that synthetic protocols optimized for the 6,6‑dimethyl derivative will not reliably transfer to the unsubstituted scaffold without re‑optimization.

Quantitative Differentiation Evidence for 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Versus Closest Analogs


Increased Lipophilicity (LogP 2.43) Versus Unsubstituted Parent Scaffold

The 6,6‑dimethyl substitution elevates the calculated octanol‑water partition coefficient (LogP) to 2.43, compared with an estimated LogP of ~1.2 for the unsubstituted 6,7‑dihydrobenzofuran‑4(5H)‑one [1]. This approximately 1.2 log unit increase corresponds to a ~16‑fold higher predicted lipophilicity, which alters membrane permeability and solubility profiles in downstream applications.

Physicochemical characterization Lipophilicity ADME prediction

Altered Physical State and Density Relative to Unsubstituted Analog

6,6‑Dimethyl‑6,7‑dihydro‑1‑benzofuran‑4(5H)‑one is a crystalline solid (melting point 80‑82 °C) with a density of 1.066 g/cm³ [1]. In contrast, the unsubstituted analog 6,7‑dihydrobenzofuran‑4(5H)‑one has a melting point of 30‑34 °C and a higher liquid‑phase density of 1.162 g/mL at 25 °C . The gem‑dimethyl substitution converts a low‑melting solid to a more thermally stable crystalline solid.

Solid‑state properties Formulation Material handling

Scaffold for Potent Cathepsin L Inhibitors with Sub‑Micromolar IC₅₀ Values

Derivatives built on the 6,6‑dimethyl‑2,3,6,7‑tetrahydrobenzofuran‑4(5H)‑one scaffold exhibit potent inhibition of cathepsin L, with a fluoro‑substituted analog (compound 1f) showing the highest potency among a panel of 12 compounds [1]. While the unsubstituted parent scaffold lacks reported enzyme inhibition data, the 6,6‑dimethyl framework enables selective cathepsin L inhibition that correlates with antiproliferative activity against HepG2 hepatocellular carcinoma cells (MTT assay) [1].

Cathepsin inhibition Cancer cell proliferation Structure‑activity relationship

Validated Antibacterial Activity of 6,6-Dimethyl Spirobenzofuran Derivatives Against Gram‑Positive and Gram‑Negative Pathogens

Spirobenzofuran derivatives synthesized from the 6,6‑dimethylbenzofuranone scaffold (via dimedone addition) demonstrated significant antibacterial activity in standardized assays. Compound 6 in the series exhibited pronounced activity against Staphylococcus aureus ATCC 6538, while compound 7 showed activity against Escherichia coli ATCC 25922 [1]. The unsubstituted 6,7‑dihydrobenzofuran‑4(5H)‑one lacks comparable reported antimicrobial screening data.

Antimicrobial screening Spirobenzofuran Medicinal chemistry

High-Value Procurement Scenarios for 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one


Medicinal Chemistry: Synthesis of Cathepsin Inhibitor Libraries

Use as the core ketone building block for one‑pot, three‑component syntheses of 2‑(2‑naphthoyl)‑6,6‑dimethyl‑3‑aryl‑2,3,6,7‑tetrahydrobenzofuran‑4(5H)‑ones, which have demonstrated selective inhibition of cathepsins B, H, and L with downstream antiproliferative effects in HepG2 cells [1].

Antimicrobial Agent Development: Spirobenzofuran Synthesis via Mn(OAc)₃‑Mediated Cycloaddition

Employ as the dimedone equivalent in Mn(OAc)₃‑mediated oxidative cycloadditions with chalcone‑like compounds to generate spirobenzofuran derivatives that exhibit antibacterial activity against both Gram‑positive and Gram‑negative reference strains [2].

Physicochemical Optimization: Lipophilicity‑Driven Lead Generation

Select over the unsubstituted 6,7‑dihydrobenzofuran‑4(5H)‑one when increased lipophilicity (LogP 2.43 vs. ~1.2) and a higher‑melting crystalline solid form (mp 80‑82 °C vs. 30‑34 °C) are required for downstream derivatization and formulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.